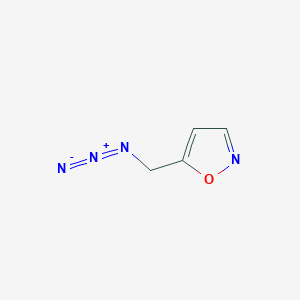

5-(Azidomethyl)-1,2-oxazole

Description

Overview of Oxazole (B20620) Chemistry in Advanced Synthetic and Medicinal Research

The term "oxazole" can refer to a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. The specific arrangement of these heteroatoms defines the isomer. The 1,3-oxazole is commonly referred to simply as oxazole, while the 1,2-oxazole, where the oxygen and nitrogen atoms are adjacent, is known by its IUPAC-accepted name, isoxazole (B147169) . ijbpas.comnjesr.com

Isoxazoles are a cornerstone in modern chemical research, valued for their broad spectrum of biological activities and their role as key structural motifs in numerous natural products and pharmaceuticals. ijbpas.comnjesr.com The isoxazole ring is present in natural compounds like the neurotoxin ibotenic acid, found in Amanita muscaria mushrooms. njesr.com In the pharmaceutical realm, the isoxazole moiety is integral to a variety of drugs, including the selective COX-2 inhibitor valdecoxib (B1682126) and several β-lactamase-resistant antibiotics such as cloxacillin and dicloxacillin . njesr.comwikipedia.org

The synthetic versatility of the isoxazole ring allows chemists to generate diverse molecular libraries. researchgate.net Common synthetic routes include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine with 1,3-diketones. wikipedia.org The stability and electronic properties of the isoxazole ring make it a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.net

The Significance of Azidomethyl Functionality within Heterocyclic Systems

The azidomethyl group (–CH₂N₃) is a highly versatile and reactive functional group that imparts unique properties to heterocyclic systems. Organic azides are recognized as valuable precursors for a range of nitrogen-containing structures. sci-hub.se Their utility stems from several key chemical behaviors:

Precursors to Amines: The azide (B81097) group can be readily and cleanly reduced to a primary amine (–NH₂) via methods like catalytic hydrogenolysis or the Staudinger reaction, providing a masked form of an amino group. sci-hub.se

Nitrene Formation: Upon heating or photoirradiation, azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates, which can undergo various C-H insertion or cyclization reactions.

Bioorthogonal Chemistry: The azide group is a key player in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). vibgyorpublishers.org This highly efficient and specific reaction forms a stable triazole linkage, enabling the facile conjugation of molecules in complex biological environments. The azidomethyl group serves as a critical linker for bioconjugation, fluorescent labeling, and the development of molecular probes.

Energetic Materials: The high nitrogen content of the azide group makes it an "explosophore." Heterocycles substituted with multiple azidomethyl groups have been synthesized and investigated as potential energetic materials and melt-cast explosives. sci-hub.seacs.org

The introduction of an azidomethyl group onto a heterocyclic scaffold like isoxazole is typically achieved through nucleophilic substitution, where a corresponding halomethyl (e.g., chloromethyl) or sulfonyloxymethyl precursor is reacted with an azide salt, such as sodium azide (NaN₃). sci-hub.seacs.org

Precise Structural Elucidation and IUPAC Nomenclature of 5-(Azidomethyl)-1,2-oxazole Derivatives

The systematic naming of heterocyclic compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the parent heterocycle is 1,2-oxazole , more commonly known as isoxazole . ijbpas.comwikipedia.org

The numbering of the isoxazole ring begins at the oxygen atom (position 1) and proceeds sequentially around the ring to the nitrogen atom (position 2), as illustrated below. wikipedia.org Consequently, a methylazide group attached to the carbon atom at position 5 is named a "5-(azidomethyl)" substituent.

The full IUPAC name for the target compound is This compound .

Structural elucidation of these molecules relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful. For instance, in 15N NMR spectroscopy, the azide group produces characteristic signals that can confirm its presence and structure. The nitrogen atom beta to the carbon (Nβ) often appears as a triplet due to coupling with the adjacent methylene (B1212753) (–CH₂) protons. sci-hub.se

While the parent compound this compound is a specific chemical entity, much of the available research focuses on its derivatives, where other substituents are present on the isoxazole ring. These studies provide valuable insight into the chemistry and properties of this class of compounds.

Table 1: Physicochemical Properties of Parent Heterocycle and a Derivative

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State/Properties | Reference(s) |

|---|---|---|---|---|

| Isoxazole (1,2-Oxazole) | C₃H₃NO | 69.06 | Liquid, Density: 1.075 g/mL, Boiling Point: 95 °C | wikipedia.org |

| 3,5-Bis(azidomethyl)-1,2-oxazole | C₅H₅N₇O | 179.14 | Not specified | nih.gov |

| 5-(Azidomethyl)-3-cyclopropyl-1,2-oxazole | C₇H₈N₄O | 164.17 | Not specified | chemsrc.com |

| Methyl 2-(azidomethyl)-1,3-oxazole-4-carboxylate* | C₆H₆N₄O₃ | 182.14 | Solid, Melting Point: 113-117 °C | fluorochem.co.uk |

Note: This is a 1,3-oxazole isomer provided for comparative purposes.

Table 2: Selected Research Findings on Azidomethyl-Isoxazole Derivatives

| Research Focus | Key Reagents | Findings | Reference(s) |

|---|---|---|---|

| Asymmetric Synthesis of Isoxazolines | (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde, Sodium Azide (NaN₃), DMSO | Successful synthesis of (R)-(5-(azidomethyl)-4,5-dihydroisoxazol-3-yl)methanol, a chiral building block. The azidomethyl group was installed via nucleophilic substitution at 60 °C. | nih.govacs.org |

| Synthesis of Energetic Materials | 4,4',5,5'-tetrakis(chloromethyl)-3,3'-bisisoxazole, Sodium Azide (NaN₃), Water | Chlorine-azide exchange reaction yielded the corresponding polyazido-methyl derivative, 4,4',5,5'-tetrakis(azidomethyl)-3,3'-bisisoxazole, studied for its explosive properties. | sci-hub.seacs.org |

Structure

3D Structure

Properties

IUPAC Name |

5-(azidomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-7-9-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLUEJPHKVRVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677586 | |

| Record name | 5-(Azidomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497947-78-1 | |

| Record name | 5-(Azidomethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Azidomethyl 1,2 Oxazole Derivatives

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring can be achieved through various synthetic routes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Ring-Closure Reactions from α-Haloketones and Amides/Nitriles

A classical and widely utilized method for synthesizing oxazoles is the reaction between α-haloketones and primary amides, often referred to as the Bredereck reaction. pharmaguideline.comijpsonline.com This approach is an efficient and economical process for producing 2,4-disubstituted oxazoles. ijpsonline.com The reaction involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the aromatic oxazole ring. Dehydrating agents such as sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) are frequently employed to facilitate the final dehydration step. pharmaguideline.com An improvement on this method utilizes α-hydroxyketones as the starting material in place of α-haloketones. ijpsonline.com

| Starting Material 1 | Starting Material 2 | Key Reagent/Condition | Product Type |

| α-Haloketone | Primary Amide | Dehydrating Agent (e.g., H₂SO₄) | Substituted Oxazole |

| Diazocarbonyl Compound | Nitrile | Catalyst | Substituted Oxazole beilstein-journals.orgnih.gov |

| α-Methylene Ketone | Nitrile | Oxidative Addition | Substituted Oxazole beilstein-journals.orgnih.gov |

Azirine-Mediated Ring Expansion from Vinyl Azides

An alternative strategy for oxazole synthesis involves the ring expansion of azirine intermediates, which are typically generated from vinyl azides. beilstein-journals.orgnih.gov This method can be initiated by either thermolysis or photolysis of the vinyl azide (B81097), leading to the formation of a transient 2H-azirine. beilstein-journals.orgsemanticscholar.org This highly strained intermediate can then react with an acyl chloride. The reaction proceeds through an intermediate adduct that rearranges in polar solvents to furnish the oxazole ring. beilstein-journals.orgbeilstein-journals.org This approach has been effectively implemented in continuous-flow processes, allowing for the rapid synthesis of oxazole derivatives. nih.govbeilstein-journals.org For instance, a three-step continuous-flow protocol has been developed that starts with a vinyl azide, generates the azirine via thermolysis, reacts it with bromoacetyl bromide to form a 2-(bromomethyl)oxazole, and then proceeds to further functionalization. nih.gov

Table 1: Batch Optimization of Oxazole Formation from Vinyl Azide via Thermolysis beilstein-journals.org

| Entry | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 130 | 1 | 100 |

| 2 | 140 | 0.5 | 100 |

| 3 | 150 | 0.25 | 100 |

Cycloisomerization of Propargylic Amides

The cycloisomerization of readily available propargylic amides has emerged as a versatile and powerful method for constructing polysubstituted oxazoles. ijpsonline.com This transformation can be catalyzed by a variety of reagents, including transition metals (such as gold), Brønsted acids, Lewis acids, iodine, and strong bases. d-nb.info The reaction generally proceeds under mild conditions with high efficiency. ijpsonline.com One practical approach employs silica (B1680970) gel to mediate the cycloisomerization of alkynyl amides, yielding 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org A transition-metal-free method has also been developed using in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to catalyze the cyclization. d-nb.info The mechanism involves an initial cyclization to form an oxazoline (B21484) intermediate, which then isomerizes to the final oxazole product. ijpsonline.comacs.org

| Catalyst/Reagent | Substrate | Product | Reference |

| Silica Gel | Alkynyl Amide | 2,5-Disubstituted Oxazole | acs.org |

| Zn(OTf)₂ | N-(Propargyl)arylamide & Allylic Alcohol | Allylic Oxazole Derivative | nih.govacs.org |

| AcCl in HFIP | Propargylic Amide | Substituted Oxazole | d-nb.info |

Fischer Oxazole Synthesis and Contemporary Adaptations

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a foundational method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The classic reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgijpsonline.com The reactants are typically dissolved in a solvent like dry ether, through which dry HCl gas is passed. wikipedia.org The reaction is essentially a dehydration that occurs under mild conditions. ijpsonline.comwikipedia.org While traditionally used for aromatic cyanohydrins and aldehydes, there have been instances of its use with aliphatic compounds. wikipedia.org Contemporary reconsiderations of this synthesis have led to methods for producing 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, expanding the scope beyond diaryloxazoles. wikipedia.org

Robinson-Gabriel Synthesis for Diaryloxazoles

The Robinson-Gabriel synthesis is a robust method that involves the intramolecular cyclodehydration of 2-acylamino-ketones to form oxazoles. wikipedia.orgsynarchive.com The reaction is catalyzed by a cyclodehydrating agent, with sulfuric acid being commonly used. pharmaguideline.comwikipedia.org This method is particularly effective for the synthesis of 2,5-diaryloxazoles. pharmaguideline.com The required 2-acylamino-ketone precursors can be prepared via the Dakin-West reaction. wikipedia.org In recent years, several modifications have expanded the utility of this synthesis. A solid-phase version has been developed using trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.orgacs.org Additionally, a one-pot, diversity-oriented synthesis has been reported that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone (B7731731) template. wikipedia.orgidexlab.com

Introduction of the Azidomethyl Moiety

The introduction of an azidomethyl group onto a heterocyclic core is a key step in synthesizing compounds like 5-(azidomethyl)-1,2-oxazole. This functional group is often installed via nucleophilic substitution, where a suitable leaving group is displaced by an azide ion (N₃⁻).

A common and effective strategy involves the conversion of a precursor containing a halomethyl group, such as a bromomethyl or chloromethyl substituent, into the corresponding azidomethyl derivative. nih.govd-nb.info For example, a 2-(bromomethyl)oxazole can be treated with sodium azide (NaN₃) in an aqueous medium to achieve a nucleophilic halide displacement, yielding the desired 2-(azidomethyl)oxazole. nih.gov Similarly, a chloro-substituted oxazole can be converted into the corresponding azide with 86% yield. d-nb.info This azide can then participate in further reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). d-nb.info

Another route involves the initial synthesis of a methyl-substituted oxazole. nih.gov This methyl group can then undergo a benzylic-type halogenation followed by substitution with an azide ion to furnish the azidomethyl oxazole. nih.gov

Table 2: General Methods for Azidomethyl Group Introduction

| Precursor Moiety | Reagent | Reaction Type | Product Moiety |

| -CH₂Br | Sodium Azide (NaN₃) | Nucleophilic Substitution | -CH₂N₃ |

| -CH₂Cl | Sodium Azide (NaN₃) | Nucleophilic Substitution | -CH₂N₃ |

| -CH₃ | 1. Halogenating Agent2. Sodium Azide (NaN₃) | Halogenation then Nucleophilic Substitution | -CH₂N₃ |

Nucleophilic Displacement of Halomethyl Precursors with Azide Anions

A primary and well-established method for the synthesis of this compound derivatives involves the nucleophilic displacement of a halide from a 5-(halomethyl)-1,2-oxazole precursor using an azide anion. beilstein-journals.orgbeilstein-journals.orgnih.gov This SN2 reaction is effective due to the good leaving group ability of halides such as bromide and chloride. The 5-(halomethyl)-1,2-oxazoles themselves are typically synthesized from precursors like vinyl azides, which undergo thermolysis to form azirines that subsequently react with a haloacyl halide. beilstein-journals.orgnih.gov

The general strategy involves treating a 5-(chloromethyl)- or 5-(bromomethyl)-1,2-oxazole with an alkali metal azide, most commonly sodium azide (NaN₃), in a suitable solvent. beilstein-journals.org The reaction conditions, including solvent and temperature, are optimized to ensure high conversion and selectivity. For instance, 2-(bromomethyl)oxazoles can be treated with NaN₃ in an aqueous medium to yield the corresponding azido (B1232118) oxazoles with good selectivity. beilstein-journals.orgbeilstein-journals.org This method's versatility has been demonstrated in the preparation of a wide range of 2-substituted derivatives from 2-chloromethyl-4,5-diaryloxazoles. beilstein-journals.org

| Precursor | Reagent | Solvent | Conditions | Outcome | Reference |

| 2-(Bromomethyl)-4,5-diaryloxazole | Sodium Azide (NaN₃) | Aqueous medium | Not specified | 2-(Azidomethyl)-4,5-diaryloxazole | beilstein-journals.orgbeilstein-journals.org |

| 5-(Bromomethyl)oxazole derivative | Azide | Not specified | Not specified | 5-(Azidomethyl)oxazole derivative | |

| 2-Chloromethyl-4,5-diaryloxazoles | Sodium Azide (NaN₃) | Not specified | Not specified | 2-(Azidomethyl)-4,5-diaryloxazoles | beilstein-journals.org |

Integrated One-Pot Synthetic Protocols

To improve efficiency and circumvent the isolation of potentially unstable intermediates, integrated one-pot synthetic protocols have been developed. nih.gov These procedures combine multiple reaction steps into a single sequence without intermediate purification. A notable example is a one-pot procedure that starts from an azirine intermediate, which is first reacted with bromoacetyl bromide to form the 2-(bromomethyl)oxazole. beilstein-journals.orgnih.gov Instead of isolating this halomethyl derivative, an aqueous solution of sodium azide is added directly to the reaction mixture to facilitate the nucleophilic displacement, yielding the final 2-(azidomethyl)oxazole product. beilstein-journals.orgnih.gov This approach is particularly valuable as it simulates the conditions of an integrated continuous-flow process, reducing handling and potential decomposition of the bromomethyl intermediate. beilstein-journals.orgnih.gov

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to handle unstable intermediates effectively. beilstein-journals.orgdurham.ac.uk This technology has been successfully applied to the multistep synthesis of azidomethyl oxazoles, enabling process integration and greater efficiency. beilstein-journals.orgbeilstein-journals.org

Process Integration and Enhanced Efficiency

An efficient, three-step protocol for producing 2-(azidomethyl)oxazoles from vinyl azides has been successfully integrated into a single continuous-flow process. beilstein-journals.orgbeilstein-journals.org The sequence involves:

Thermolysis of a vinyl azide to generate an unstable azirine intermediate. beilstein-journals.orgnih.gov

Reaction of the azirine with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. beilstein-journals.orgnih.gov

Subsequent nucleophilic displacement with an aqueous stream of sodium azide to produce the final 2-(azidomethyl)oxazole. beilstein-journals.orgnih.gov

Management of Unstable Intermediates in Flow Conditions

A key advantage of continuous-flow synthesis is the ability to generate and consume unstable intermediates in situ, minimizing their accumulation and the risk of decomposition. beilstein-journals.org In the synthesis of 2-(azidomethyl)oxazoles, the 2-(bromomethyl)oxazole intermediates are known to be unstable. beilstein-journals.org In a batch process, isolating these compounds can lead to degradation and lower yields. However, by integrating the final nucleophilic displacement step into the continuous-flow reactor, the unstable bromomethyl derivative is immediately converted to the more stable 2-(azidomethyl)oxazole. beilstein-journals.org This is achieved by introducing an aqueous stream of NaN₃, which mixes with the stream containing the freshly formed intermediate, leading to the desired product without the need for isolation of the precursor. beilstein-journals.org This immediate conversion prevents decomposition and ensures a higher purity and yield of the final product. beilstein-journals.org

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for forming chemical bonds with high efficiency and selectivity. In the context of this compound chemistry, catalytic methods, particularly those involving copper, are highly relevant for the subsequent transformations of the azide group.

Copper-Catalyzed C-N Bond Formations

While the primary synthesis of the azidomethyl group on the oxazole ring typically proceeds via nucleophilic substitution, copper catalysis plays a crucial role in the application of the final product. Specifically, the this compound moiety is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." beilstein-journals.org

Palladium/Copper Co-Catalysis in Arylation Reactions

The direct arylation of heteroaromatics has become a cornerstone of modern organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions. The synergistic combination of palladium and copper catalysts has proven particularly effective in the C-H arylation of azole rings, including the 1,2-oxazole scaffold. This dual catalytic system often provides access to arylated products with high yields and regioselectivity under relatively mild conditions.

The reaction typically proceeds in a polar aprotic solvent such as N,N-dimethylformamide (DMF) and utilizes a base, for instance, potassium carbonate (K₂CO₃), to facilitate the C-H activation step. The palladium catalyst, often in the form of palladium(II) acetate (B1210297) (Pd(OAc)₂), is responsible for the C-H bond activation and subsequent cross-coupling, while the copper co-catalyst, typically copper(I) iodide (CuI), is believed to play a crucial role in promoting the catalytic cycle and preventing catalyst deactivation. acs.org

While direct arylation of the parent this compound using this specific methodology has not been extensively reported, the successful arylation of a wide range of substituted oxazoles suggests its potential applicability. The reaction conditions are generally tolerant of various functional groups, which is a promising indicator for its use with the azidomethyl substituent. nih.gov Below is a table summarizing the results of the microwave-assisted Pd/Cu-catalyzed direct arylation of a 5-substituted oxazole with various aryl bromides, illustrating the scope of the reaction.

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | Bromobenzene | 2,5-Diphenyloxazole | 81 |

| 2 | 4-Bromotoluene | 5-Phenyl-2-(p-tolyl)oxazole | 85 |

| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-5-phenyloxazole | 88 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 5-Phenyl-2-(4-(trifluoromethyl)phenyl)oxazole | 75 |

| 5 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-5-phenyloxazole | 78 |

Utilization of Nanocatalysts for Sustainable Synthesis

The principles of green chemistry have spurred the development of sustainable synthetic methodologies, with a strong emphasis on the use of recoverable and reusable catalysts. Nanocatalysts have emerged as a highly promising class of materials in this regard, offering high surface-area-to-volume ratios, enhanced catalytic activity, and facile separation from the reaction mixture. mdpi.com In the context of 1,2-oxazole synthesis, various nanocatalysts have been explored to promote efficient and environmentally benign transformations.

A significant breakthrough in the synthesis of azidomethyl-substituted oxazoles involves a one-pot protocol for the preparation of 5-(azidomethyl)-2-aryloxazole derivatives from N-propargylarylamides. researchgate.net This method utilizes a copper-catalyzed carbon-nitrogen bond formation in a streamlined process that demonstrates high efficiency. researchgate.net This approach is particularly relevant as it directly addresses the synthesis of a closely related structural motif to the target compound.

Iron oxide magnetic nanoparticles (Fe₃O₄ MNPs) have also been successfully employed as a magnetically separable and reusable nanocatalyst for the green synthesis of functionalized researchgate.netjsynthchem.com-oxazoles. nih.gov These syntheses are often conducted under mild conditions, such as at room temperature or slightly elevated temperatures, and in environmentally friendly solvents. The magnetic nature of the Fe₃O₄ nanoparticles allows for their easy recovery using an external magnet, enabling multiple reaction cycles without a significant loss of catalytic activity. jsynthchem.comnih.gov This recyclability is a key advantage for sustainable chemical production.

The application of nanocatalysts extends to various types of nanoparticles, including those based on copper and silver. For instance, a novel and recoverable nanomagnetic copper catalyst has been developed for the synthesis of biologically active oxazole derivatives. jsynthchem.com This catalyst, which can be recycled multiple times, provides an eco-friendly system for the preparation of highly functionalized oxazoles. jsynthchem.com The following table provides an overview of different nanocatalysts and their applications in the synthesis of oxazole and isoxazole (B147169) derivatives, highlighting their sustainable attributes.

| Nanocatalyst | Synthetic Application | Key Advantages | Reference |

|---|---|---|---|

| Copper-based Nanocatalyst | One-pot synthesis of 5-(azidomethyl)-2-aryloxazoles | High efficiency, one-pot procedure | researchgate.net |

| Fe₃O₄ Magnetic Nanoparticles | Green synthesis of functionalized researchgate.netjsynthchem.com-oxazoles | Magnetically separable, reusable, mild reaction conditions | nih.gov |

| Fe₃O₄@SiO₂-IM-CuCl₂ | Synthesis of biologically active oxazole derivatives | Recoverable, reusable for at least 6 cycles | jsynthchem.com |

| Silver Nanoparticles on SiO₂ | Green synthesis of isoxazole derivatives | Green chemistry approach, simple protocol |

Chemical Reactivity and Transformative Reactions of 5 Azidomethyl 1,2 Oxazole

Click Chemistry Applications

The presence of the azide (B81097) group makes 5-(azidomethyl)-1,2-oxazole an ideal building block for click chemistry, a class of reactions known for their high efficiency, reliability, and specificity. organic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The most prominent application of this compound in click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the [3+2] cycloaddition of the terminal azide group with a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.govnih.gov The reaction is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition and proceeds under mild conditions, often in aqueous media, with high tolerance for a wide variety of functional groups. organic-chemistry.orgwikipedia.org The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate (B8700270) or from Cu(I) salts such as copper(I) iodide or bromide. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner, culminating in the formation of the triazole product. nih.govwikipedia.org This transformation provides a powerful and straightforward method for covalently linking the this compound moiety to other molecules. youtube.com

Investigation of Regioselectivity in 1,3-Dipolar Cycloadditions

The regioselectivity of the 1,3-dipolar cycloaddition between the azide group of this compound and an alkyne is highly dependent on the reaction conditions.

Copper Catalysis (CuAAC): The copper-catalyzed reaction is distinguished by its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govnih.gov This specificity is a key feature of its "click reaction" status.

Thermal Conditions (Huisgen Cycloaddition): In the absence of a catalyst, the thermal Huisgen cycloaddition requires higher temperatures and typically results in a mixture of both 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.orgnih.govwikipedia.org The ratio of these isomers can be difficult to control.

Ruthenium Catalysis (RuAAC): In contrast to copper, certain ruthenium catalysts, such as pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes, can selectively catalyze the reaction to produce the opposite 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgmdpi.com This catalytic system also works with internal alkynes to produce fully substituted triazoles. organic-chemistry.org

This tunable regioselectivity allows for the synthesis of specific triazole isomers by selecting the appropriate catalytic system.

Scope and Efficiency Profiles Across Diverse Substrates

The CuAAC reaction involving this compound is compatible with a broad range of alkyne substrates, demonstrating its wide synthetic utility. The reaction generally proceeds in high to excellent yields. Both aromatic and aliphatic terminal alkynes participate efficiently. nih.govmdpi.com The reaction's tolerance to various functional groups, such as alcohols, esters, and halides, allows for the straightforward conjugation of the oxazole (B20620) unit to complex molecules without the need for extensive protecting group strategies. nih.gov The efficiency remains high even with sterically demanding substrates, although reaction times may need to be adjusted. organic-chemistry.org

| Entry | Alkyne Substrate | Product Structure | Typical Yield |

|---|---|---|---|

| 1 | Phenylacetylene | 1-((1,2-Oxazol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Excellent (>90%) |

| 2 | Propargyl alcohol | (1-((1,2-Oxazol-5-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | High (>85%) |

| 3 | 1-Hexyne | 4-Butyl-1-((1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazole | High (>85%) |

| 4 | Methyl propiolate | Methyl 1-((1,2-oxazol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate | Excellent (>90%) |

Broader Cycloaddition Reactions Involving the Oxazole Nucleus

Beyond the reactivity of its azide group, the 1,2-oxazole ring of this compound can participate in its own set of cycloaddition reactions, acting as a heterocyclic diene.

Diels-Alder Reactions of Oxazole with Dienophiles

The oxazole ring can function as a diene component in [4+2] Diels-Alder cycloadditions with various dienophiles. researchgate.net This reaction provides a pathway to highly substituted pyridine (B92270) and furan (B31954) scaffolds. researchgate.net The reaction proceeds via an initial bicyclic adduct, which is often unstable and undergoes a subsequent retro-Diels-Alder reaction or rearrangement, typically involving the loss of a small molecule like water, to yield an aromatic product. researchgate.netresearchgate.net The reactivity of the oxazole as a diene can be enhanced by the addition of Brønsted or Lewis acids, which activate the oxazole ring by coordinating to the nitrogen atom. nih.gov

| Entry | Dienophile | Intermediate Adduct | Final Aromatized Product (Post-Rearrangement) |

|---|---|---|---|

| 1 | N-Phenylmaleimide | Bicyclic imide adduct | Substituted isoindoline-1,3-dione |

| 2 | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Bicyclic adduct | Substituted furan or pyridine derivative |

| 3 | Ethylene (under pressure) | Bicyclic adduct | Substituted pyridine (after loss of water) |

Other 1,3-Dipolar Cycloaddition Pathways

While the azide group is the primary 1,3-dipole in the molecule, the oxazole nucleus can be involved in reaction cascades that include a 1,3-dipolar cycloaddition step. In a process analogous to reactions observed with 1,3,4-oxadiazoles, the oxazole ring could potentially undergo an initial inverse-electron-demand Diels-Alder reaction. nih.gov The resulting cycloadduct could then fragment, for instance by losing a nitrile, to generate an in-situ carbonyl ylide. This newly formed carbonyl ylide is a reactive 1,3-dipole that can then undergo a subsequent 1,3-dipolar cycloaddition with a suitable dipolarophile present in the reaction mixture. nih.gov This tandem reaction sequence represents a more complex pathway where the oxazole ring is transformed to generate a new 1,3-dipole for further synthetic elaboration.

Nucleophilic Substitution Reactions at the Azidomethyl Site

The azidomethyl group at the C-5 position of the 1,2-oxazole ring serves as a site for nucleophilic substitution. The azide moiety (N₃⁻) is an effective leaving group, facilitating the displacement by various nucleophiles. This reactivity is analogous to that of benzylic halides, where the adjacent ring structure stabilizes the transition state of the substitution reaction.

The synthesis of azidomethyl oxazoles itself often proceeds via a nucleophilic substitution pathway, where a halide on the methyl group is displaced by an azide ion, such as sodium azide (NaN₃). beilstein-journals.orgnih.gov This highlights the viability of the reverse reaction, where the azide is the leaving group. While specific examples detailing the substitution on this compound are not extensively documented in the provided results, the principles of Sₙ2 reactions suggest that a range of nucleophiles can displace the azide.

Potential nucleophiles for this transformation include:

Thiols: To form thioethers.

Alkoxides: To form ethers.

Cyanide: To form nitriles.

Amines: To form substituted amines.

The successful execution of these reactions depends on reaction conditions such as solvent, temperature, and the nature of the nucleophile. Polar aprotic solvents like DMSO or acetonitrile (B52724) are typically employed for such substitutions involving azide ions. masterorganicchemistry.com

Reduction of the Azide Group to Primary Amines

The conversion of the azide group in this compound to a primary amine is a crucial transformation, yielding 5-(aminomethyl)-1,2-oxazole, a valuable building block in medicinal chemistry. This reduction can be accomplished through several reliable methods, which are broadly applicable to organic azides. masterorganicchemistry.com

Common methods for azide reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). It is considered a clean and efficient method. masterorganicchemistry.comorganic-chemistry.org

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), followed by hydrolysis to produce the amine and a phosphine oxide byproduct.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing azides to amines. masterorganicchemistry.comquora.com However, their high reactivity requires careful control of reaction conditions to avoid the reduction of other functional groups. Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of a catalyst like cobalt(II) chloride (CoCl₂) or tin(IV) 1,2-benzenedithiolate. organic-chemistry.orgcmu.edu

Table 1: Common Reagents for the Reduction of Azides to Primary Amines

| Method | Reagent(s) | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature |

| Staudinger Reaction | 1. PPh₃ 2. H₂O | THF or other aprotic solvent |

Mechanistic Studies of Rearrangements and Transformations

The synthesis of the oxazole ring system found in this compound is often built upon the intricate chemistry of vinyl azides and their subsequent rearrangement into azirine intermediates.

The formation of 2H-azirines from vinyl azides is a key transformation that can be initiated by either heat (thermolysis) or light (photolysis). nih.govrsc.org The decomposition process begins with the extrusion of nitrogen gas (N₂) from the vinyl azide. nih.gov

Two primary mechanistic pathways are proposed for this transformation: nih.gov

Stepwise Path: The vinyl azide first loses N₂ to form a highly reactive vinyl nitrene intermediate. This nitrene then undergoes rapid cyclization to yield the 2H-azirine.

Concerted Path: The decomposition and ring closure occur simultaneously, directly forming the 2H-azirine from the vinyl azide without a discrete nitrene intermediate.

Computational studies suggest the mechanism can be dependent on the conformation of the vinyl azide. For example, the s-trans conformer may react in a two-step process via a 2H-azirine, while the s-cis conformer may lead to ketenimine formation in a single step. researchgate.netacs.orgacs.org Photolysis, often conducted at low temperatures, can generate 2H-azirines as primary photoproducts. acs.orgresearchgate.net Regardless of the precise pathway, the formation of the azirine intermediate is a common outcome in both thermal and photochemical reactions of internal vinyl azides. nih.gov

Following the formation of a 2H-azirine, a base-induced rearrangement can lead to the formation of the oxazole ring. researchgate.net This transformation of substituted 2-acyl-2H-azirines into oxazoles has been shown to involve multiple pathways, particularly when strong bases are used. acs.orgnih.govacs.org

The proposed mechanisms include:

Nucleophilic Addition: The base or another nucleophile can attack the imine functionality of the azirine ring, initiating a sequence of bond rearrangements that culminates in the oxazole product.

Deprotonation-Initiated Pathway: Under strongly basic conditions (e.g., using potassium tert-butoxide), the reaction can proceed via deprotonation at a carbon adjacent to the azirine ring. acs.orgacs.org This generates a carbanion, which facilitates ring-opening to a ketenimine intermediate. nih.gov This intermediate then cyclizes to form the final oxazole product. acs.org

The choice of base and reaction conditions can influence which pathway predominates. For instance, less nucleophilic bases like potassium tert-butoxide may favor the deprotonation-initiated mechanism. acs.org

Table 2: Bases Used in Azirine-to-Oxazole Transformations

| Base | Abbreviation | Type |

|---|---|---|

| Potassium tert-butoxide | t-BuOK | Strong, non-nucleophilic |

| Potassium Hydride | KH | Strong, non-nucleophilic |

| Triethylamine | TEA | Organic amine base |

Advanced Spectroscopic and Computational Characterization of 5 Azidomethyl 1,2 Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 5-(Azidomethyl)-1,2-oxazole, a combination of 1D and 2D NMR techniques provides a complete picture of its structure.

The proton (¹H) NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. While specific experimental data for this compound is not widely published, analysis of closely related structures allows for a reliable prediction of its spectral features.

The ¹H NMR spectrum is expected to show three distinct signals. The protons of the azidomethyl group (-CH₂N₃) are anticipated to appear as a singlet, with a chemical shift influenced by the electronegativity of the azide (B81097) and the shielding effect of the isoxazole (B147169) ring. For comparison, the azidomethyl protons in the isomeric 2-(azidomethyl)-5-phenyloxazole (B1488552) are observed as a singlet at approximately 4.48 ppm beilstein-journals.org. The two protons on the isoxazole ring, H-3 and H-4, are expected to appear as distinct doublets due to spin-spin coupling. Based on data for 5-substituted isoxazoles, the H-4 proton typically resonates further upfield (around 6.5 ppm) than the H-3 proton (around 8.3 ppm) mdpi.com.

The ¹³C NMR spectrum would display four signals corresponding to the four carbon atoms in the molecule. The carbon of the azidomethyl group (-CH₂N₃) is expected in the range of 40-55 ppm. The three carbons of the isoxazole ring have characteristic chemical shifts; based on analogues like 5-(4-chlorophenyl)isoxazole, C-4 is the most shielded (around 99 ppm), followed by C-3 (around 151 ppm), and the substituted C-5 is the most deshielded (around 168 ppm) mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |

| -CH₂N₃ | ~4.5 | ~50 | Singlet (¹H) | Based on azidomethyl group in similar heterocyclic systems beilstein-journals.org. |

| C4-H | ~6.5 | ~99 | Doublet (¹H) | Based on 5-substituted isoxazole analogues mdpi.com. |

| C3-H | ~8.3 | ~151 | Doublet (¹H) | Based on 5-substituted isoxazole analogues mdpi.com. |

| C5 | - | ~168 | - | Quaternary carbon, based on 5-substituted isoxazole analogues mdpi.com. |

Given that this compound contains four nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy is invaluable for its characterization. The nitrogen atom within the isoxazole ring (N-2) is expected to have a chemical shift significantly different from the three nitrogen atoms of the linear azide group (-Nα-Nβ-Nγ).

A 2D HMBC experiment, which shows correlations between protons and carbons (or other heteroatoms) that are two or three bonds away, would be crucial for definitive assignment. Key expected correlations include:

A correlation between the protons of the azidomethyl group (-CH₂) and the C-5 carbon of the isoxazole ring.

A correlation between the -CH₂ protons and the directly attached nitrogen of the azide group (Nα).

Correlations between the H-4 proton and the C-3 and C-5 carbons.

Correlations between the H-3 proton and the C-4 and C-5 carbons.

These correlations would unambiguously confirm the connectivity between the azidomethyl substituent and the C-5 position of the 1,2-oxazole ring.

High-Resolution Mass Spectrometry and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact elemental formula. For this compound (C₄H₄N₄O), the precise molecular weight can be calculated and compared to the experimental value to confirm its composition beilstein-journals.orgnih.gov.

The primary fragmentation pathway observed in the mass spectrum of organic azides is typically the loss of a molecule of nitrogen gas (N₂), which corresponds to a loss of 28 Da. This would result in a prominent fragment ion. Further fragmentation of the isoxazole ring would also be expected.

Table 2: Predicted HRMS Data for this compound

| Species | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Molecular Ion) | [C₄H₅N₄O]⁺ | 125.0458 |

| [M-N₂+H]⁺ (Fragment after N₂ loss) | [C₄H₅N₂O]⁺ | 97.0447 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide (-N₃) group. This peak is typically observed in the region of 2100-2160 cm⁻¹. The corresponding symmetric stretch (νs) is often weaker and appears around 1250 cm⁻¹.

The isoxazole ring gives rise to a series of characteristic bands in the fingerprint region (below 1650 cm⁻¹). These include C=N and C=C stretching vibrations, as well as ring breathing modes and C-H bending vibrations. Based on published data for other isoxazole derivatives, characteristic bands can be expected around 1600 cm⁻¹ (C=C/C=N stretch) and in the 1450-1000 cm⁻¹ range mdpi.com.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch | ~2120 | Strong |

| C-H (on isoxazole ring) | Stretch | ~3100 | Medium |

| C=N / C=C (isoxazole ring) | Stretch | ~1600 | Medium |

| Isoxazole Ring | Ring Vibrations | 1450 - 1000 | Medium-Weak |

| C-O-N (isoxazole ring) | Stretch | ~900 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* electronic transitions within the conjugated system of the isoxazole ring. Simple oxazole (B20620) derivatives often exhibit absorption maxima below 250 nm. The specific position and intensity of the absorption bands would provide insight into the electronic structure of the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and torsional angles.

This analysis would confirm the planarity of the 1,2-oxazole ring, a characteristic feature of aromatic heterocyclic systems. Furthermore, it would reveal the conformation of the azidomethyl group relative to the ring and detail the intermolecular interactions (such as hydrogen bonds or van der Waals forces) that govern the crystal packing arrangement. This information is critical for understanding the physical properties of the compound in its solid form.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools for understanding the intricate electronic structure, reactivity, and intermolecular interactions of this compound derivatives at the molecular level. These in-silico methods complement experimental data, offering deep insights that can guide the design of new molecules with tailored properties.

Density Functional Theory (DFT) for Prediction of Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a versatile and popular method for investigating the electronic structure of molecules. irjweb.comjetir.org This quantum mechanical modeling approach is used to predict the optimized structure, electronic properties, and spectroscopic information of complex molecular systems. irjweb.comjetir.org For oxazole and isoxazole derivatives, DFT calculations, often employing functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G++(d,p), are instrumental in determining key parameters that govern molecular reactivity. irjweb.com

Key electronic properties and reactivity descriptors calculated using DFT include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Global Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

These parameters help in revealing whether a compound is highly reactive. irjweb.com DFT is a useful method for assessing the structural and spectral properties of organic molecules. irjweb.com The theory allows for the calculation of various global reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.

Table 1: Key Reactivity Descriptors Calculated by DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation or polarization of the electron cloud. |

| Electronic Chemical Potential (μ) | - (I + A) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity Index (ω) | μ² / 2η | Represents the electrophilic nature of a compound. |

Note: I = Ionization Potential, A = Electron Affinity. These are often approximated using the energies of the HOMO and LUMO orbitals.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding chemical reactivity and kinetic stability. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter that reflects the chemical reactivity of a molecule. irjweb.com

A small HOMO-LUMO gap implies high chemical reactivity, lower kinetic stability, and that the molecule is more polarizable. mdpi.com Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net The energy of the HOMO is directly related to the ionization potential and characterizes the electron-donating ability of a molecule, whereas the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. researchgate.net For instance, in one study on an oxazole derivative, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, which reflects its chemical reactivity. irjweb.com

Table 2: Representative Frontier Orbital Energies and Properties

| Parameter | Significance | Typical Value Range for Isoxazole Derivatives (eV) |

|---|---|---|

| EHOMO | Electron-donating ability | -6.5 to -5.5 |

| ELUMO | Electron-accepting ability | -1.0 to 0.8 |

| Energy Gap (ΔE) | Chemical reactivity and stability | 4.0 to 6.5 |

Note: These values are illustrative and can vary significantly based on the specific derivative and the computational method used.

Electrostatic Potential Mapping and Reaction Pathway Modeling

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites within a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the total electron density distribution on the molecular surface, helping to identify regions that are rich or poor in electrons. nih.gov

In an MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

Green regions show zero or neutral potential. nih.gov

For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the oxazole ring and the azide group, highlighting them as potential sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. This analysis is crucial for understanding biological recognition processes and intermolecular interactions. nih.gov

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method used to visualize and quantify various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the contribution from other molecules. The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts.

Common interactions quantified for oxazole and related heterocyclic structures include:

H···H contacts (often the largest contribution)

C···H/H···C contacts

O···H/H···O contacts

N···H/H···N contacts

π–π stacking interactions, which can be visualized using the shape-index map. nih.gov

For derivatives of this compound, Hirshfeld analysis would elucidate how the azide and oxazole moieties participate in hydrogen bonding and other van der Waals forces, which dictates the supramolecular architecture. nih.gov

Table 3: Common Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Analysis for Heterocyclic Compounds

| Interaction Type | Typical Contribution (%) | Significance in Crystal Packing |

|---|---|---|

| H···H | 40 - 50% | Represents the majority of van der Waals forces. |

| C···H/H···C | 15 - 25% | Indicates C-H···π interactions and general packing. |

| O···H/H···O | 5 - 10% | Highlights the presence of hydrogen bonds involving oxygen. |

| N···H/H···N | 5 - 10% | Highlights the presence of hydrogen bonds involving nitrogen. |

Note: The percentage contributions are illustrative and vary based on the specific molecular structure and its crystal packing.

Applications of 5 Azidomethyl 1,2 Oxazole As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Scaffolds and Architectures

The strategic placement of a reactive azide (B81097) handle on the stable isoxazole (B147169) core makes 5-(azidomethyl)-1,2-oxazole an ideal starting material for the synthesis of a wide array of more complex heterocyclic structures. The inherent reactivity of both the azide and the isoxazole ring can be harnessed in a variety of chemical transformations to build molecular complexity.

Construction of Triazole-Methylene-Oxazole Hybrid Systems

The azido (B1232118) group in this compound is a prime substrate for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." frontiersin.orgnih.gov This reaction allows for the efficient and highly regioselective construction of 1,4-disubstituted 1,2,3-triazole rings through the reaction of the azide with a terminal alkyne. mdpi.combeilstein-journals.org The resulting triazole-methylene-oxazole hybrids are of significant interest in medicinal chemistry as they combine the structural features of two important pharmacophores. nih.gov

The general scheme for this transformation involves the reaction of this compound with a variety of alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). This reaction is known for its high functional group tolerance, mild reaction conditions, and excellent yields. frontiersin.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) | 1-((1,2-Oxazol-5-yl)methyl)-4-substituted-1H-1,2,3-triazole |

This methodology enables the straightforward linkage of the isoxazole moiety to a wide range of molecular fragments, including other heterocyclic systems, peptides, and carbohydrates, thereby facilitating the creation of novel hybrid molecules with potential applications in drug discovery and materials science.

Divergent Synthesis of Pyridines and Furans via Cycloaddition/Retro-Cycloaddition Processes

The isoxazole ring itself can participate in cycloaddition reactions, acting as a diene component in Diels-Alder reactions. researchgate.net This reactivity has been exploited in the synthesis of substituted pyridines. researchgate.net While the specific use of this compound in this context is not extensively documented, the general principle involves the [4+2] cycloaddition of the isoxazole with a dienophile, such as an alkyne or an alkene. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, leading to the extrusion of a nitrile and the formation of a furan (B31954). pharmaguideline.com Alternatively, rearrangement and loss of water can lead to the formation of a pyridine (B92270) ring.

The versatility of this approach lies in the ability to generate different heterocyclic cores from a single precursor by carefully choosing the reaction partner and conditions. This divergent strategy is highly valuable in the synthesis of libraries of related but structurally distinct compounds.

Preparation of Peptidomimetics and Bioisosteric Compounds

In medicinal chemistry, the isoxazole ring is recognized as a valuable bioisostere for the amide bond. nih.govnih.gov Its rigid, planar structure and ability to participate in hydrogen bonding interactions allow it to mimic the conformation of a peptide linkage, while offering improved metabolic stability. The incorporation of unnatural amino acids containing heterocyclic scaffolds is a well-established strategy for enhancing the pharmacological properties of peptides. nih.gov

This compound can be elaborated into novel amino acid-like building blocks suitable for solid-phase peptide synthesis. nih.gov For instance, reduction of the azide to a primary amine, followed by protection and further functionalization, can yield a bifunctional monomer that can be incorporated into peptide chains. The resulting peptidomimetics, containing the isoxazole moiety, can exhibit enhanced resistance to enzymatic degradation and may possess unique conformational preferences, leading to improved biological activity. nih.gov

| Original Moiety | Bioisosteric Replacement | Key Features |

| Amide Bond (-CONH-) | Isoxazole Ring | Rigidity, Planarity, H-bond acceptor, Metabolic stability |

Role in Chemical Library Generation and Compound Diversification

The concept of combinatorial chemistry and diversity-oriented synthesis has revolutionized the process of drug discovery by enabling the rapid generation of large collections of small molecules for high-throughput screening. nih.gov The modular nature of the reactions involving this compound makes it an excellent scaffold for the construction of chemical libraries.

The "click" reaction with a diverse set of alkynes allows for the parallel synthesis of a large number of triazole-methylene-oxazole derivatives, each with a unique substituent introduced via the alkyne component. This approach is amenable to solid-phase synthesis, further streamlining the process of library generation and purification. nih.gov The subsequent modification of the isoxazole ring or other functional groups present in the molecule can further enhance the structural diversity of the library.

Enabling the Development of Novel Chemical Entities for Scientific Inquiry

The ability to readily synthesize a wide array of complex molecules from this compound provides chemists with powerful tools to probe biological systems and explore fundamental chemical principles. The isoxazole core is a privileged structure in medicinal chemistry, found in numerous bioactive compounds with a broad range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. nih.govrsc.org

By using this compound as a starting point, researchers can design and synthesize novel compounds for evaluation in various biological assays. The systematic variation of the substituents on the triazole ring or other parts of the molecule can lead to the identification of structure-activity relationships, providing valuable insights for the development of new therapeutic agents. researchgate.net The novel heterocyclic systems generated from this building block can also serve as ligands for metal catalysts, probes for chemical biology, or components of advanced materials, thus contributing to a wide range of scientific disciplines. nih.govresearchgate.net

Advanced Mechanistic Investigations of 5 Azidomethyl 1,2 Oxazole Reaction Pathways

Detailed Reaction Pathway Elucidation and Kinetic Studies

The reaction pathways of 5-(azidomethyl)-1,2-oxazole are primarily dictated by the chemistry of the azidomethyl group, which is prone to decomposition and cycloaddition reactions. Elucidation of these pathways involves a combination of experimental studies on analogous systems and computational modeling, as specific kinetic data for this particular isomer remains limited in published literature.

The principal reaction pathways are:

Thermal or Photochemical Decomposition: The most fundamental reaction pathway for organic azides is the elimination of dinitrogen (N₂) gas upon heating or irradiation. acs.org This process is highly exothermic and forms a high-energy nitrene intermediate. The activation energies for the decomposition of alkyl azides are typically in the range of 38–40 kcal/mol. acs.org The decomposition is the rate-determining step, leading to subsequent rapid reactions of the nitrene.

[3+2] Cycloaddition Reactions: The azide (B81097) group can act as a 1,3-dipole and react with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. This is famously exemplified by the Azide-Alkyne Huisgen Cycloaddition, which yields 1,2,3-triazole derivatives. nih.gov

Reduction: The azide group is readily reduced to a primary amine, (1,2-oxazol-5-yl)methanamine. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or via the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. nih.gov

While detailed kinetic parameters for this compound have not been extensively reported, studies on similar organic azides provide insight. The rate of decomposition is highly dependent on temperature, and computational studies on related compounds like ethyl azide have shown that the formation of the nitrene is the rate-determining step. acs.org The stability of the attached oxazole (B20620) ring is generally high, but its electronic properties can influence the stability of the azide group and the subsequent reactivity of the nitrene intermediate.

Table 1: Plausible Reaction Pathways of this compound This table is illustrative and based on the general reactivity of alkyl azides.

| Pathway | Conditions | Key Intermediate | Major Product(s) |

|---|---|---|---|

| Thermal Decomposition | Heat (Thermolysis) | (1,2-Oxazol-5-yl)methylnitrene | N₂ gas, Imines, Aziridines (intermolecular) |

| Photochemical Decomposition | UV Light (Photolysis) | (1,2-Oxazol-5-yl)methylnitrene | N₂ gas, Imines, Aziridines (intermolecular) |

| [3+2] Cycloaddition | Alkyne, Catalyst (e.g., Cu(I)) | - | 1,2,3-Triazole derivative |

| Reduction | H₂/Pd-C or PPh₃/H₂O | - | Primary Amine |

Identification and Characterization of Reaction Intermediates (e.g., Ketenimines, Azirines)

The identification of transient intermediates is paramount to understanding reaction mechanisms. The primary reactive intermediate generated from this compound is the corresponding (1,2-oxazol-5-yl)methylnitrene .

Nitrene Intermediate: Upon thermal or photochemical activation, this compound loses a molecule of N₂ to form the highly reactive (1,2-oxazol-5-yl)methylnitrene. acs.orgmdpi.com Nitrenes are electron-deficient species that can exist in either a singlet or triplet state, with their reactivity being state-dependent. These intermediates are typically not isolated but are identified through trapping experiments or spectroscopic observation in matrix isolation studies. researchgate.net

Once formed, the nitrene intermediate can undergo several rapid transformations:

Rearrangement: A common pathway for alkyl nitrenes is a 1,2-hydride shift, which would lead to the formation of an imine, N-(1,2-oxazol-5-ylmethylene)methanimine. This rearrangement is often a very fast, intramolecular process. researchgate.net While ketenimines can be formed from the rearrangement of vinyl or acylnitrenes, they are not an expected intermediate from an alkylnitrene.

Intermolecular Reactions: In the presence of other substrates, the nitrene can undergo C-H insertion or add across double bonds to form aziridines.

Azirine Intermediates: It is important to distinguish the role of azirines in the context of azidomethyl-oxazoles. In the synthesis of the isomeric 2-(azidomethyl)oxazoles, a 2H-azirine is a well-established intermediate formed from the thermolysis of a vinyl azide precursor, which then undergoes ring expansion to form the oxazole core. beilstein-journals.orgnih.gov However, in the reaction pathways of the final this compound product, azirines are not typically expected as intermediates from the decomposition of the alkyl azide moiety. The primary intermediate from the -CH₂N₃ group is the nitrene.

Influence of Catalytic Species on Reaction Selectivity and Overall Efficiency

Catalysts play a crucial role in directing the reaction of this compound towards specific products, enhancing selectivity and improving reaction efficiency under milder conditions.

Catalysis of [3+2] Cycloaddition: The most significant catalytic application for this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com While the thermal Huisgen cycloaddition proceeds, the use of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole product. Ruthenium catalysts are also known to favor the formation of the 1,5-disubstituted triazole isomer. These catalytic cycles avoid the generation of nitrenes and provide a highly efficient and selective pathway to complex molecules.

Catalysis of Nitrene Transfer Reactions: Transition metals, including rhodium, cobalt, and iron complexes, can catalyze the decomposition of organic azides. mdpi.comnih.gov Instead of forming a free nitrene, the reaction proceeds through a metal-nitrenoid intermediate. nih.gov This approach offers significant advantages in controlling reactivity. By templating the nitrene on a metal center, its reactivity can be tamed, allowing for highly selective intermolecular reactions such as:

C-H Amination/Insertion: Catalysts can direct the nitrenoid to insert into specific C-H bonds, a powerful tool for late-stage functionalization.

Aziridination: Metal-catalyzed reactions with alkenes can produce aziridines with high stereoselectivity.

The choice of metal and its ligand framework is critical for determining the selectivity and efficiency of these transformations, preventing the uncontrolled side reactions often associated with free nitrenes.

Table 2: Influence of Catalytic Species on Reaction Pathways This table summarizes the general effects of catalysts on the reactivity of the azidomethyl group.

| Catalyst Type | Reaction Pathway | Effect on Selectivity & Efficiency |

|---|---|---|

| Copper (I) Salts | Azide-Alkyne Cycloaddition | High acceleration of rate; excellent regioselectivity for 1,4-triazole. |

| Ruthenium Complexes | Azide-Alkyne Cycloaddition | High acceleration of rate; excellent regioselectivity for 1,5-triazole. |

| Rhodium (II) Complexes | Nitrene Transfer | Controls nitrene reactivity; promotes selective C-H insertion and aziridination. |

| Cobalt/Iron Complexes | Nitrene Transfer | Cost-effective alternative to noble metals for mediating nitrene transfer and controlling subsequent reactions. nih.gov |

Q & A

Q. Optimization Tips :

- Use anhydrous conditions to avoid side reactions with the azide group.

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via ¹H/¹³C NMR .

How can regioselectivity challenges be addressed during functionalization of the 1,2-oxazole core?

Regioselective functionalization requires careful control of electronic and steric effects. For example:

- Electrophilic Substitution : The 5-position of 1,2-oxazole is more reactive due to resonance stabilization of the intermediate. Use directing groups (e.g., Boc-protected amines) to enhance selectivity .

- Cross-Coupling Reactions : Employ Pd-catalyzed reactions (e.g., Sonogashira coupling) to introduce alkynes or aryl groups at specific positions while preserving the azidomethyl group .

Advanced Method : DFT calculations can predict reactive sites by analyzing molecular electrostatic potentials (MEPs), as demonstrated in halogen bonding studies of oxazole derivatives .

What spectroscopic and crystallographic techniques validate the structure of this compound?

Q. Key Techniques :

- NMR Spectroscopy :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., N–N bond in the azide group: ~1.10–1.15 Å) and confirms regiochemistry .

- IR Spectroscopy : The azide stretch (~2100–2150 cm⁻¹) is a critical identifier .

Data Interpretation : Compare experimental results with computational models (e.g., Gaussian-optimized geometries) to resolve ambiguities .

How does the azidomethyl group influence the reactivity of 1,2-oxazole in bioorthogonal applications?

The azidomethyl group enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation or probe development. Key considerations:

- Stability : The azide is stable under physiological conditions but reacts rapidly with strained cycloalkynes (e.g., DBCO) without copper catalysts.

- Thermal Sensitivity : Avoid prolonged heating (>80°C) to prevent decomposition .

Case Study : Azide-functionalized oxazoles have been used to label proteins in live-cell imaging, leveraging their orthogonal reactivity .

What are the challenges in analyzing this compound in biological matrices?

Q. Analytical Challenges :

- Matrix Interference : Biological samples (e.g., plasma) may quench azide signals. Use solid-phase extraction (SPE) for purification.

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) provides high sensitivity. Optimize ionization parameters (e.g., ESI+ mode) .

Validation : Include internal standards (e.g., deuterated analogs) to account for matrix effects .

How can computational methods predict the biological activity of this compound derivatives?

Q. Approaches :

- Docking Studies : Screen against targets like acetylcholinesterase (AChE) or MAPK using AutoDock Vina. The azidomethyl group may occupy hydrophobic pockets critical for inhibition .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with activity trends observed in similar isoxazole derivatives .

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

What safety protocols are essential for handling azide-containing oxazoles?

Q. Critical Precautions :

- Explosivity Risk : Azides can decompose violently under shock or heat. Store at −20°C in amber vials and avoid metal contamination.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent exposure. Refer to safety data sheets (SDS) for azide compounds .

Emergency Response : In case of spillage, neutralize with sodium hypochlorite (bleach) to degrade azides .

How can this compound serve as a precursor for heterocyclic amino acids?

Q. Methodology :

- Hydrolysis : Treat with trifluoroacetic acid (TFA) to remove Boc-protecting groups, yielding amino acid analogs .

- Peptide Coupling : Use EDC/HOBt to conjugate the azide-functionalized oxazole to peptide backbones for structural studies .

Applications : These derivatives are valuable in designing ¹⁵N-labeled probes for NMR-based protein interaction studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.